2-Aminofuro[3,2-b]pyridine-3-carboxamide
Overview
Description
2-Aminofuro[3,2-b]pyridine-3-carboxamide is a heterocyclic compound that features a fused ring system combining furan and pyridine moieties. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminofuro[3,2-b]pyridine-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine derivatives with furan-3-carboxylic acid or its derivatives. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethylformamide or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Aminofuro[3,2-b]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amides or alkylated products.
Scientific Research Applications
2-Aminofuro[3,2-b]pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits potential antimicrobial and antiproliferative activities, making it a candidate for drug development.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-Aminofuro[3,2-b]pyridine-3-carboxamide involves its interaction with specific molecular targets. It can inhibit enzymes such as kinases or proteases, which play crucial roles in cellular signaling and metabolism. The compound may also interact with DNA or RNA, affecting gene expression and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- 3-Aminofuro[2,3-b]pyridine-2-carboxamide
- 2-Aminopyridine-3-carboxamide
- 3-Aminothieno[2,3-b]pyridine-2-carboxamide
Uniqueness
2-Aminofuro[3,2-b]pyridine-3-carboxamide is unique due to its specific fused ring structure, which imparts distinct electronic and steric properties. This uniqueness contributes to its specific biological activities and makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-aminofuro[3,2-b]pyridine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-7(12)5-6-4(13-8(5)10)2-1-3-11-6/h1-3H,10H2,(H2,9,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRCQRPANYFREB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(O2)N)C(=O)N)N=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60499774 | |
Record name | 2-Aminofuro[3,2-b]pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60499774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69539-69-1 | |
Record name | 2-Aminofuro[3,2-b]pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60499774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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